molecular formula C13H13BrN2O3 B5805152 1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone

1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone

Cat. No. B5805152
M. Wt: 325.16 g/mol
InChI Key: KSVBSBUYHUCSJA-UHFFFAOYSA-N
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Description

1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of imidazole derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

The mechanism of action of 1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of certain enzymes and signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the production of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of various microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone in lab experiments is its ability to exhibit potent biological activities at low concentrations. However, one of the limitations of using this compound is its relatively complex synthesis process, which may limit its availability for large-scale studies.

Future Directions

There are several future directions for the research of 1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone. These include:
1. Further investigation of the mechanism of action of this compound to better understand its biological effects.
2. Exploration of the potential therapeutic applications of this compound in the treatment of various diseases, such as cancer and neurodegenerative disorders.
3. Development of more efficient and cost-effective synthesis methods for this compound to facilitate its use in large-scale studies.
4. Investigation of the safety and toxicity profile of this compound to ensure its suitability for clinical use.
In conclusion, this compound is a promising chemical compound that exhibits a range of biological activities. Its potential therapeutic applications make it an interesting target for further research, and its complex synthesis process highlights the need for more efficient methods to facilitate its use in large-scale studies.

Synthesis Methods

The synthesis of 1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone is typically achieved through a multi-step process. The first step involves the reaction of 5-bromo-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-methylimidazole in the presence of a base to yield the desired imidazole derivative.

Scientific Research Applications

1-[2-(5-bromo-2-methoxyphenyl)-1-hydroxy-4-methyl-1H-imidazol-5-yl]ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial activities. In addition, this compound has been shown to modulate the immune system and possess neuroprotective properties.

properties

IUPAC Name

1-[2-(5-bromo-2-methoxyphenyl)-3-hydroxy-5-methylimidazol-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O3/c1-7-12(8(2)17)16(18)13(15-7)10-6-9(14)4-5-11(10)19-3/h4-6,18H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSVBSBUYHUCSJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C(=N1)C2=C(C=CC(=C2)Br)OC)O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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